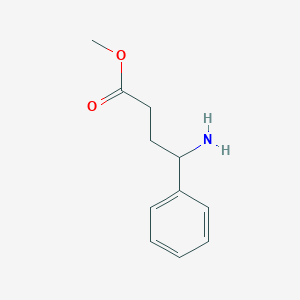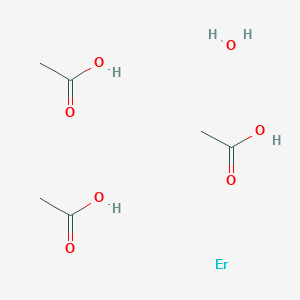![molecular formula C16H22BNO4 B15124096 2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B15124096.png)
2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester is a boronic ester derivative that has garnered interest in the field of organic chemistry due to its potential applications in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by its unique structure, which includes a boronic acid ester group and a benzo[b][1,4]oxazine moiety.
Métodos De Preparación
The synthesis of 2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester typically involves the following steps:
Formation of the benzo[b][1,4]oxazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the boronic acid ester group: This step often involves the reaction of the benzo[b][1,4]oxazine derivative with boronic acid or its derivatives in the presence of a catalyst.
Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity, often using scalable reaction conditions and efficient purification techniques .
Análisis De Reacciones Químicas
2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki–Miyaura coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of carbon-carbon bonds.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidized or reduced derivatives.
Substitution reactions: The boronic ester group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester has several scientific research applications:
Organic synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling.
Medicinal chemistry: The compound’s derivatives are explored for their potential biological activities and therapeutic applications.
Material science: It is used in the development of advanced materials with specific properties, such as polymers and nanomaterials.
Chemical biology: The compound is used in the study of biological systems and the development of chemical probes for biological research.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester in Suzuki–Miyaura coupling involves several key steps:
Oxidative addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive elimination: The palladium complex undergoes reductive elimination, forming the final coupled product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester can be compared with other similar compounds, such as:
2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine: Lacks the boronic acid ester group, making it less versatile in coupling reactions.
6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine: Contains a nitro group, which can influence its reactivity and applications.
6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine: Contains a bromine atom, which can participate in different types of reactions compared to the boronic ester.
The uniqueness of this compound lies in its boronic acid ester group, which makes it highly valuable in Suzuki–Miyaura coupling reactions and other applications in organic synthesis .
Propiedades
Fórmula molecular |
C16H22BNO4 |
|---|---|
Peso molecular |
303.2 g/mol |
Nombre IUPAC |
2,2-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C16H22BNO4/c1-14(2)13(19)18-11-9-10(7-8-12(11)20-14)17-21-15(3,4)16(5,6)22-17/h7-9H,1-6H3,(H,18,19) |
Clave InChI |
BQJWHDMVZLXMKC-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(C(=O)N3)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



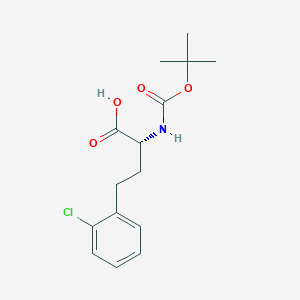
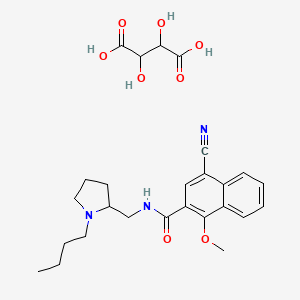
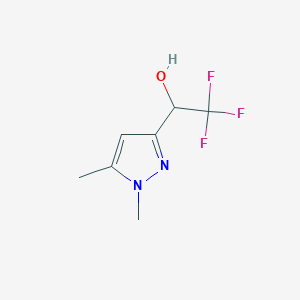
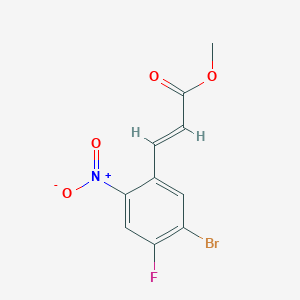
![benzhydryl(2S,3R,5R)-3-hydroxymethyl-3-methyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B15124055.png)
![2-((E)-2-[5-[(Z)-2-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-pyran-3(6H)-YL]ethenyl)-3,3-dimethyl-1-phenyl-3H-indolium tetrafluoroborate](/img/structure/B15124057.png)

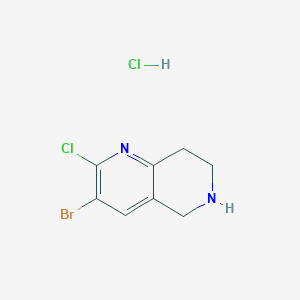
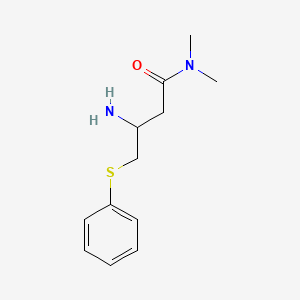
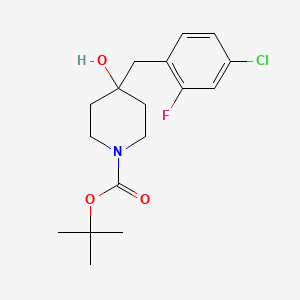
![1-[2-(3-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B15124082.png)
